![molecular formula C23H54N6O26S3 B14784940 5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate](/img/structure/B14784940.png)
5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neomycin sulfate is an aminoglycoside antibiotic that displays bactericidal activity against Gram-negative aerobic bacilli and some anaerobic bacilli where resistance has not yet arisen . It is generally not effective against Gram-positive bacilli and anaerobic Gram-negative bacilli . Neomycin sulfate is commonly used in topical and oral formulations, including creams, ointments, and eyedrops . It was discovered in 1949 by microbiologist Selman Waksman and his student Hubert Lechevalier at Rutgers University .
Métodos De Preparación
Neomycin sulfate is primarily biosynthesized by the bacterium Streptomyces fradiae through fermentation . The synthesis requires specific nutrient conditions in either stationary or submerged aerobic conditions . The compound is then isolated and purified from the bacterium . Industrial production methods involve optimizing fermentation conditions to enhance yield, such as using atmospheric and room temperature plasma mutagenesis and fermentation medium optimization .
Análisis De Reacciones Químicas
Neomycin sulfate undergoes various chemical reactions, including acetylation and hydrolysis . During fermentation, acetylation of neomycin A, B, and C occurs, lowering the antibiotic potency . Acid hydrolysis of neomycin B yields neomycin A and neobiosamine B, while hydrolysis of neomycin C yields neomycin A and neobiosamine C . Common reagents used in these reactions include acids and bases for hydrolysis and acetylation agents . Major products formed from these reactions include neobiosamine B and C .
Aplicaciones Científicas De Investigación
Neomycin sulfate has a wide range of scientific research applications. It is used in the prevention of bacterial contamination of cell cultures and is highly active against Gram-negative bacteria . It is also used in combination with other antibiotics for the treatment of bacterial infections in the external auditory canal and inflammatory conditions in the eye . Additionally, neomycin sulfate has been repurposed as a prophylactic and therapeutic agent against respiratory viruses like influenza A and SARS-CoV-2 . In research, it is used to inhibit phospholipase C and DNase I induced DNA degradation .
Mecanismo De Acción
Neomycin sulfate exerts its pharmacological effects primarily by inhibiting bacterial protein synthesis . It binds to the 30S ribosomal units of susceptible bacteria, causing inhibition of protein synthesis and consequently errors in the transcription of genetic codes . This leads to the suppression of bacterial growth and survival . Neomycin sulfate is active against both Gram-positive and Gram-negative organisms .
Comparación Con Compuestos Similares
Neomycin sulfate is part of the aminoglycoside class of antibiotics, which includes other compounds such as gentamicin, tobramycin, and amikacin . Compared to these similar compounds, neomycin sulfate is unique in its specific activity against Gram-negative aerobic bacilli and some anaerobic bacilli . Other similar compounds include neomycin A (neamine) and neomycin C, which are structurally related but differ in activity .
Propiedades
Fórmula molecular |
C23H54N6O26S3 |
|---|---|
Peso molecular |
926.9 g/mol |
Nombre IUPAC |
5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate |
InChI |
InChI=1S/C23H46N6O13.3H2O4S.H2O/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4;/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4);1H2 |
Clave InChI |
WHAGUNPVKDUVFV-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14784858.png)
![Methyl 1,3-dihydrospiro[indene-2,3'-pyrrolidine]-4-carboxylate](/img/structure/B14784866.png)
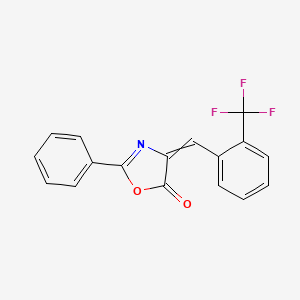
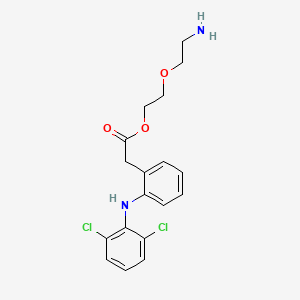
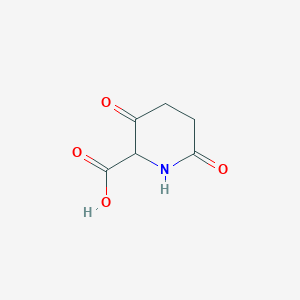
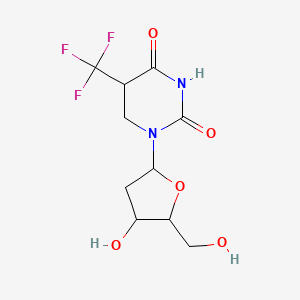
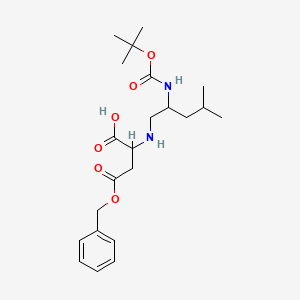
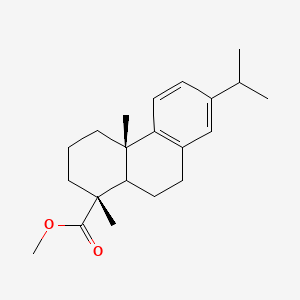
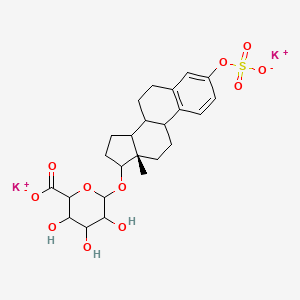
![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]propan-1-one](/img/structure/B14784942.png)
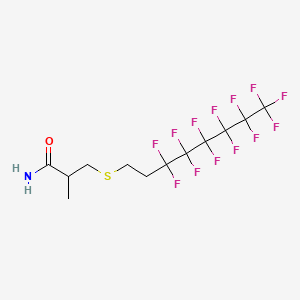
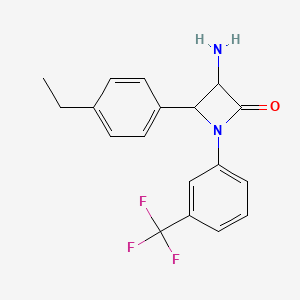

![2-amino-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14784956.png)
